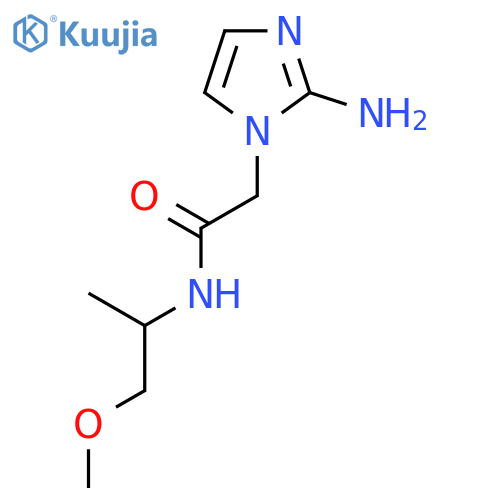Cas no 2138172-09-3 (2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide)

2138172-09-3 structure
商品名:2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide
- EN300-1110102
- 2138172-09-3
-
- インチ: 1S/C9H16N4O2/c1-7(6-15-2)12-8(14)5-13-4-3-11-9(13)10/h3-4,7H,5-6H2,1-2H3,(H2,10,11)(H,12,14)
- InChIKey: LLOAIXLZIMNCHZ-UHFFFAOYSA-N
- ほほえんだ: O(C)CC(C)NC(CN1C=CN=C1N)=O
計算された属性
- せいみつぶんしりょう: 212.12732577g/mol
- どういたいしつりょう: 212.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 82.2Ų
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110102-0.5g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
| Enamine | EN300-1110102-0.1g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
| Enamine | EN300-1110102-0.05g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
| Enamine | EN300-1110102-0.25g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
| Enamine | EN300-1110102-5.0g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 5g |
$3770.0 | 2023-05-24 | ||
| Enamine | EN300-1110102-10.0g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 10g |
$5590.0 | 2023-05-24 | ||
| Enamine | EN300-1110102-2.5g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
| Enamine | EN300-1110102-5g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 5g |
$2650.0 | 2023-10-27 | |
| Enamine | EN300-1110102-1g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 1g |
$914.0 | 2023-10-27 | |
| Enamine | EN300-1110102-10g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 10g |
$3929.0 | 2023-10-27 |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
2138172-09-3 (2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide) 関連製品
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
